

(Rac)-Plevitrexed: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

(Rac)-Plevitrexed, also known by its code names ZD9331 and BGC9331, is a potent, non-polyglutamatable quinazoline antifolate inhibitor of thymidylate synthase (TS). Its racemic nature distinguishes it from the single enantiomer, Plevitrexed. This document provides an indepth overview of the chemical structure and a detailed synthesis pathway for (Rac)-Plevitrexed, compiled from seminal literature in the field of medicinal chemistry.

Chemical Structure

(Rac)-Plevitrexed is chemically described as (2RS)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid. The molecule features a complex architecture, incorporating a quinazolinone core, a fluorinated benzoyl moiety, a propargyl group, and a tetrazolyl-containing amino acid side chain.



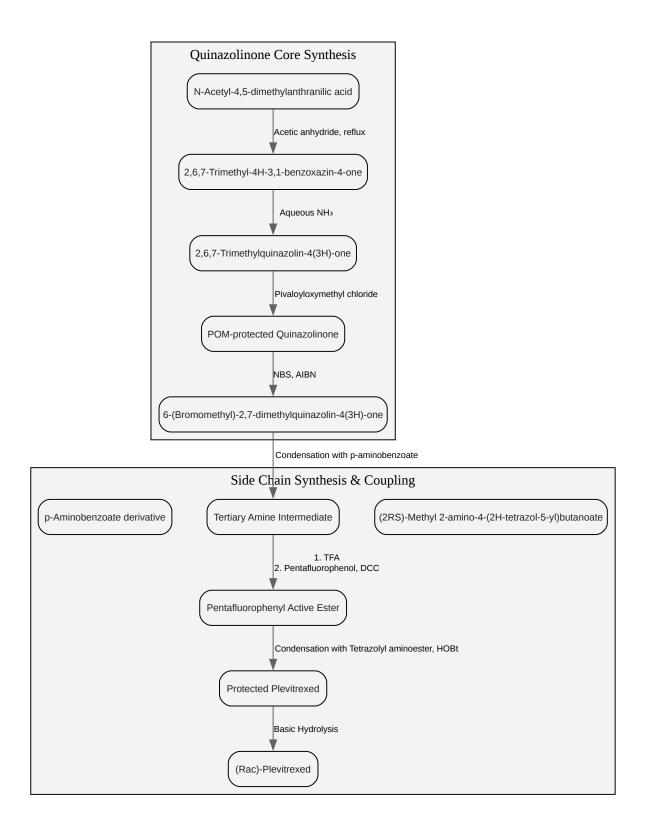
Identifier	Value	
IUPAC Name	(2RS)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid	
Molecular Formula	C26H25FN8O4	
Molecular Weight	532.53 g/mol	
CAS Number	153538-08-0	

Synthesis Pathway

The synthesis of **(Rac)-Plevitrexed** is a multi-step process that involves the construction of the key quinazolinone intermediate followed by its coupling with the elaborate side chain. The pathway described herein is based on the synthetic strategy reported by Marsham et al. in the Journal of Medicinal Chemistry (1999).[1]

The overall synthesis can be conceptualized as the convergence of two main fragments: the 6-(bromomethyl)-2,7-dimethylquinazolin-4(3H)-one core and the (2RS)-2-((4-(prop-2-yn-1-ylamino)-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoic acid side chain.





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Caption: Synthesis pathway of (Rac)-Plevitrexed.



Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of **(Rac)-Plevitrexed**.

Step 1: Synthesis of 2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one

- Reaction: N-Acetyl-4,5-dimethylanthranilic acid is cyclized using acetic anhydride.
- Procedure: A mixture of N-acetyl-4,5-dimethylanthranilic acid and acetic anhydride is heated at reflux. The excess acetic anhydride is removed under reduced pressure to yield the benzoxazinone product.

Step 2: Synthesis of 2,6,7-Trimethylquinazolin-4(3H)-one

- Reaction: The benzoxazinone from the previous step is treated with aqueous ammonia.
- Procedure: The 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one is suspended in a suitable solvent and treated with an excess of aqueous ammonia. The reaction mixture is stirred until completion, and the product is isolated by filtration.

Step 3: Protection of the Quinazolinone

- Reaction: The quinazolinone is protected with a pivaloyloxymethyl (POM) group.
- Procedure: To a solution of 2,6,7-trimethylquinazolin-4(3H)-one in a suitable aprotic solvent, a base (e.g., potassium carbonate) and pivaloyloxymethyl chloride are added. The reaction is stirred at room temperature until the starting material is consumed.

Step 4: Synthesis of 6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one

- Reaction: The POM-protected quinazolinone undergoes regioselective bromination at the 6methyl group using N-bromosuccinimide (NBS).
- Procedure: The protected quinazolinone is dissolved in a non-polar solvent (e.g., carbon tetrachloride), and NBS and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated under reflux with irradiation from a sun lamp to initiate the reaction. The product is then purified by chromatography.



Step 5: Condensation with the Side Chain Precursor

- Reaction: The 6-(bromomethyl)quinazolinone is condensed with a suitable p-aminobenzoate derivative which already contains the propargyl group and the protected amino acid moiety.
- Procedure: The bromomethyl derivative and the p-aminobenzoate precursor are dissolved in an aprotic solvent like dimethylformamide (DMF), and a base (e.g., potassium carbonate) is added. The reaction is stirred at room temperature to afford the tertiary amine product.

Step 6: Activation of the Carboxylic Acid

- Reaction: The tert-butyl ester of the coupled product is cleaved, and the resulting carboxylic
 acid is activated as a pentafluorophenyl ester.
- Procedure: The product from the previous step is treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group. The resulting carboxylic acid is then reacted with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the active ester.

Step 7: Final Coupling

- Reaction: The activated ester is coupled with the racemic methyl ester of 2-amino-4-(2H-tetrazol-5-yl)butanoate.
- Procedure: The pentafluorophenyl ester is reacted with (2RS)-methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate in the presence of 1-hydroxybenzotriazole (HOBt) in an aprotic solvent.

Step 8: Deprotection

- Reaction: The final step involves the basic hydrolysis of the methyl ester and the POM protecting group to yield (Rac)-Plevitrexed.
- Procedure: The coupled product is treated with an aqueous base, such as lithium hydroxide
 or sodium hydroxide, in a mixture of water and a miscible organic solvent (e.g.,
 tetrahydrofuran or methanol) to afford the final product, (Rac)-Plevitrexed. The product is
 then purified by appropriate methods, such as crystallization or chromatography.



Quantitative Data

The following table summarizes typical yields for key steps in the synthesis of related quinazoline antifolates, as reported in the literature. Specific yields for the synthesis of **(Rac)-Plevitrexed** may vary depending on the exact conditions and scale of the reaction.

Reaction Step	Product	Reported Yield (%)
Bromination of protected quinazolinone	6-(Bromomethyl)- quinazolinone derivative	~70-80%
Condensation with paraminobenzoate	Tertiary amine intermediate	~60-75%
Final coupling and deprotection	Final antifolate product	~40-60% (over two steps)

Conclusion

The synthesis of **(Rac)-Plevitrexed** is a challenging but well-documented process that has been crucial for the development of this class of thymidylate synthase inhibitors. The detailed understanding of its chemical structure and synthetic pathway is essential for researchers and professionals involved in the discovery and development of novel anticancer agents. The provided methodologies and data serve as a valuable technical resource for the scientific community.

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References

- 1. medchemexpress.com [medchemexpress.com]
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